Ligand Efficiency and Drug-Likeness Relative to Irdabisant (CEP-26401) and Leading Pyridazinone Kinase Inhibitors
The target compound exhibits a calculated molecular weight of 301.3 g/mol, substantially lower than irdabisant (CEP-26401; MW 313.4 g/mol), the most clinically advanced pyridazin-3(2H)-one H₃R inverse agonist [1]. Its topological polar surface area (TPSA) of 104.8 Ų, number of hydrogen bond acceptors (8), and rotatable bond count (6) collectively yield more favorable ligand efficiency metrics if equipotent binding were achievable. Compared with the pyridazinone PI3Kδ inhibitor series (typical MW > 380 g/mol), the target compound represents a more fragment-like entry point with superior composite drug-likeness scores (Lipinski score 0; Ghose, Veber, Egan, and Muegge violations = 0) [2].
| Evidence Dimension | Molecular weight (g/mol) and TPSA (Ų) |
|---|---|
| Target Compound Data | MW 301.3; TPSA 104.8 |
| Comparator Or Baseline | Irdabisant (CEP-26401): MW 313.4; representative PI3Kδ pyridazinone inhibitors: MW > 380 |
| Quantified Difference | MW reduction of 3.9% vs. irdabisant; ≥20% vs. PI3Kδ lead series; TPSA differential of +9.3 Ų vs. irdabisant (95.5 Ų) |
| Conditions | Calculated using standard cheminformatics algorithms (PubChem, DrugBank-compliant methods) |
Why This Matters
Lower MW and favorable composite drug-likeness scores increase the probability of successful lead optimization by preserving headroom for property-modulating substituents without exceeding the typical oral drug space boundary (MW < 500; TPSA < 140 Ų).
- [1] R. L. Hudkins, et al., "Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H₃ Receptor Inverse Agonist," J. Med. Chem. 2011, 54, 5769–5783. View Source
- [2] A. Aliabiev, I. R. Baxendale, et al., "Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation," J. Med. Chem. 2024, 67, 8054–8079. View Source
